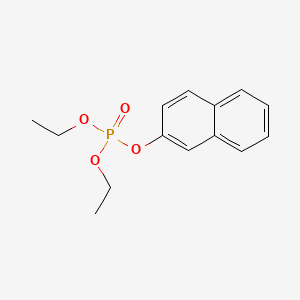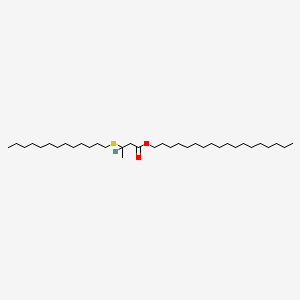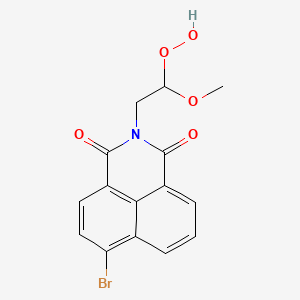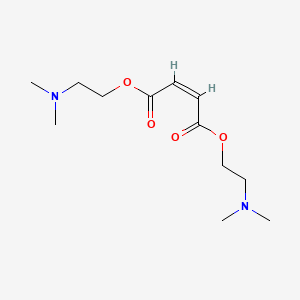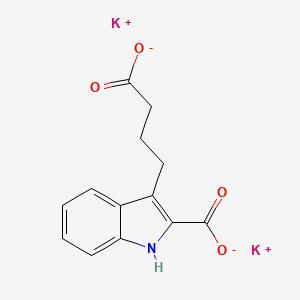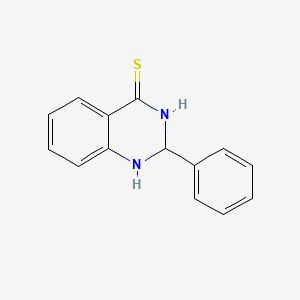
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is an organic compound with the molecular formula C7H10O4S. It is characterized by the presence of a methoxy group, a thioether linkage, and an acrylic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid typically involves the reaction of 3-methoxy-3-oxopropyl thiol with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving thioethers and acrylic acids. It serves as a model substrate for investigating the mechanisms of these reactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid involves its interaction with molecular targets through its functional groups. The thioether linkage can participate in nucleophilic or electrophilic reactions, while the acrylic acid moiety can undergo addition or polymerization reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
- 3-((3-Chloropropyl)thio)acrylic acid
- 3-((3-Hydroxypropyl)thio)acrylic acid
- 3-((3-Aminopropyl)thio)acrylic acid
Comparison: 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets. In contrast, compounds with different substituents, such as chloro, hydroxy, or amino groups, may exhibit different reactivity patterns and applications .
Eigenschaften
CAS-Nummer |
41108-61-6 |
|---|---|
Molekularformel |
C7H10O4S |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
(Z)-3-(3-methoxy-3-oxopropyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C7H10O4S/c1-11-7(10)3-5-12-4-2-6(8)9/h2,4H,3,5H2,1H3,(H,8,9)/b4-2- |
InChI-Schlüssel |
NCYLXQXNNISTFT-RQOWECAXSA-N |
Isomerische SMILES |
COC(=O)CCS/C=C\C(=O)O |
Kanonische SMILES |
COC(=O)CCSC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


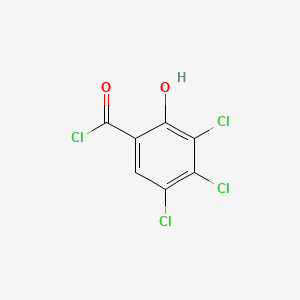
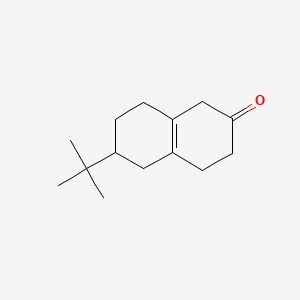

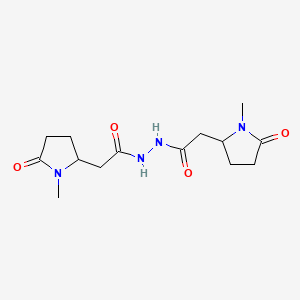


![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
